tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Description
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-4-9(14)8(13)6-12-5-7/h7-9,12,14H,4-6H2,1-3H3/t7-,8-,9+/m0/s1 |
InChI Key |
CYRPCDFWLJRNBX-XHNCKOQMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2C[C@H]([C@@H]1CNC2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1CNC2)O |
Origin of Product |
United States |
Preparation Methods
Bromination and Esterification of Adipic Acid
The synthesis begins with adipic acid, which undergoes bromination at positions 2 and 5 using bromine or N-bromosuccinimide (NBS) at 80–90°C for 1–6 hours, followed by esterification with an alcohol (e.g., methanol) to yield dibrominated diethyl adipate (compound 1).
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | Br₂ or NBS, 80–90°C, 1–6 h | 85% |
| Esterification | ROH (e.g., MeOH), SOCl₂, reflux | 90% |
Ring-Closure with Benzylamine
Compound 1 reacts with benzylamine under alkaline conditions (Na₂CO₃/K₂CO₃ in toluene/THF) to form a bicyclic intermediate (compound 2). Acidic hydrolysis (HCl/H₂SO₄) removes ester groups, yielding a primary amine.
Key Analytical Data
Anhydride Formation and Ammonolysis
Treatment with acetic anhydride forms a cyclic anhydride, which undergoes ring-opening with ammonia to generate a monoamide. Subsequent cyclization using carbonyldiimidazole (CDI) yields compound 3, a tricyclic intermediate.
Bicyclic Core Construction via Recyclization
Alkali-Catalyzed Recyclization
The MDPI study demonstrates the recyclization of imidazo[1,2-b]isoxazoles under alkaline conditions to form 8-hydroxy-6,8-diazabicyclo[3.2.1]octanes. For the target molecule, a similar strategy could involve:
-
Reacting 2-hydroxyamino oximes with acetylacetone to form imidazo[1,2-b]isoxazoles.
-
Treating with NaOH at 0–5°C to induce recyclization into the diazabicyclo scaffold.
Critical Parameters
-
Temperature control (0–5°C) prevents pyridone byproduct formation.
-
Neutralization with HCl ensures precipitation of the bicyclic product.
Stereochemical Control Using Catalytic Hydrogenation
Asymmetric Hydrogenation of Ketone Intermediates
CN103483195A employs Ru[(R)-TolBINAP]Cl₂ for enantioselective hydrogenation of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate to (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. Adapting this, a ketone precursor to the target molecule could undergo hydrogenation at 3–5 MPa H₂ and 40–60°C to set the 6R configuration.
Catalyst Performance
| Catalyst | ee (%) | Yield |
|---|---|---|
| Ru[(R)-TolBINAP]Cl₂ | 98 | 92 |
Reductive Amination
Compound 3 (from Section 2.3) undergoes reduction with red aluminum (70% solution in toluene) to yield a secondary amine. Boc protection (Boc₂O, 20–30°C, 16 h) and Pd/C-catalyzed debenzylation (H₂, 60–70°C) furnish the final product.
Optimized Conditions
-
Reduction : 70% Red-Al, 20–30°C, 18 h.
-
Boc Protection : Boc₂O, 20–30°C, 16 h.
Protection and Deprotection Strategies
Boc Group Installation
The Boc group is introduced via reaction with di-tert-butyl dicarbonate under mild conditions to avoid epimerization.
Reaction Monitoring
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following table summarizes critical differences between the target compound and analogous bicyclic derivatives:
Key Observations :
Substituent Effects: Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound enhances hydrogen-bonding capacity, making it valuable in drug design for targeting polar enzyme pockets. In contrast, amino-substituted analogs (e.g., CAS 207405-68-3) exhibit higher basicity, enabling acid-catalyzed reactions . Boc Protection: The Boc group in all analogs improves stability during synthesis but may require deprotection under acidic conditions (e.g., TFA) for downstream functionalization .
Stereochemical Variations :
- The endo-hydroxyl configuration (CAS 143557-91-9) alters molecular polarity and solubility compared to the exo-hydroxyl isomer .
- Stereochemical differences in bicyclic cores (e.g., 1S,5S,6R vs. 1R,3r,5S) influence binding affinities in kinase inhibitors .
Synthetic Utility :
- Compounds like tert-butyl 3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate () are intermediates for spirocyclic derivatives, while brominated analogs (e.g., CAS 1224194-51-7) enable cross-coupling reactions .
Stability and Handling :
- The target compound requires storage at 2–8°C due to hygroscopicity, whereas lipophilic derivatives (e.g., benzyl-substituted) exhibit better room-temperature stability .
Biological Activity
tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound possesses a molecular formula of and a molecular weight of approximately 228.29 g/mol. Its structure includes a hydroxy group at the 6-position and a tert-butyl carboxylate group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H20N2O3 |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2306247-85-6 |
Research indicates that this compound may exhibit enzyme inhibition and receptor binding capabilities. These activities suggest that the compound interacts with specific molecular targets in biological systems.
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could be beneficial in treating conditions where enzyme activity is dysregulated.
- Receptor Binding : Its ability to bind to specific receptors may lead to therapeutic effects in various biological contexts.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Enzyme Inhibition : A study investigated the inhibitory effects of this compound on beta-lactamase enzymes, which are crucial in antibiotic resistance. The findings indicated that the compound could effectively inhibit these enzymes, suggesting its potential use in combating resistant bacterial strains .
- Receptor Interaction Studies : Another research focused on the binding affinity of this compound to neurotransmitter receptors involved in cognitive functions. The results demonstrated a significant binding affinity that could imply its role in modulating neurochemical pathways .
Comparative Analysis
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | Hydroxy group at the 6-position | Similar enzyme inhibition properties |
| Tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate | Different stereochemistry | Potential receptor modulation |
Q & A
Q. Key Considerations :
- Reagent Selection : Trifluoroacetic acid (TFA) is preferred for Boc deprotection due to high efficiency .
- Yield Optimization : Reaction temperatures below 0°C improve stereochemical fidelity but may reduce yields (e.g., 60–75% yields reported for analogous compounds) .
Advanced: How can enantiomeric purity of this compound be validated, and what analytical methods resolve data contradictions?
Methodological Answer:
Enantiomeric purity is critical for pharmacological activity. Use:
Chiral HPLC : Employ columns like Chiralpak AD-H with hexane/isopropanol gradients. Retention time discrepancies >1.5 min indicate enantiomer separation .
NMR Spectroscopy : Compare coupling constants (e.g., ) in NOESY or COSY spectra to confirm spatial arrangement of the hydroxy group .
Polarimetry : Specific rotation values (e.g., = +23.5° for the (1S,5S,6R) enantiomer) must align with literature .
Q. Resolving Contradictions :
- Crystallographic Data : Single-crystal X-ray diffraction provides definitive stereochemical assignment if NMR/HPLC data conflict .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict NMR shifts and verify configurations .
Basic: What are the key structural features influencing this compound’s reactivity in medicinal chemistry?
Methodological Answer:
The bicyclo[3.2.1]octane core and functional groups dictate reactivity:
Bicyclic Scaffold : Rigid structure enhances binding affinity to biological targets (e.g., neurotransmitter receptors) .
Hydroxy Group : Acts as a hydrogen-bond donor, critical for interactions with enzymes (e.g., kinases) .
Boc Protection : Enhances solubility in organic solvents during synthesis but requires removal for in vivo studies .
Case Study :
Analogous compounds with methoxymethyl or trifluoroacetyl substituents show altered pharmacokinetics due to steric effects .
Advanced: How does the compound’s stability vary under different storage conditions, and what degradation products form?
Methodological Answer:
Stability studies should include:
Temperature Sensitivity :
- -20°C (dry) : Stable for >12 months .
- 25°C (humid) : Hydrolysis of the Boc group occurs within 3 weeks, forming 3,8-diazabicyclo[3.2.1]octane derivatives .
Light Exposure : UV irradiation (254 nm) induces ring-opening reactions, producing aldehydes and secondary amines .
Q. Analytical Mitigation :
- LC-MS Monitoring : Detect degradation products (e.g., m/z 156.1 for deprotected amine) .
- Stabilizers : Add antioxidants like BHT (0.01% w/v) to aqueous solutions .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
H/C NMR : Assign peaks using DEPT-135 and HSQC:
HRMS : Confirm molecular ion ([M+H] = 285.1684) and fragmentation patterns .
IR Spectroscopy : Detect Boc carbonyl stretch at ~1680 cm .
Advanced: What strategies address low yields in enantioselective synthesis of the (1S,5S,6R) configuration?
Methodological Answer:
Catalyst Optimization : Use Jacobsen’s Mn(III)-salen catalysts for asymmetric epoxidation (ee >90%) .
Dynamic Kinetic Resolution : Combine enzymatic catalysis (e.g., lipase B) with racemization agents (e.g., Shvo’s catalyst) .
Flow Chemistry : Continuous reactors improve mixing and reduce side reactions (yield increase by 15–20%) .
Q. Data-Driven Adjustments :
- DOE Studies : Vary temperature, pressure, and catalyst loading to identify optimal conditions .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust .
Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., TFA) .
Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can computational methods predict this compound’s biological activity?
Methodological Answer:
Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., dopamine receptors). Focus on the hydroxy group’s role in hydrogen bonding .
QSAR Models : Corrogate substituent effects (e.g., logP, polar surface area) with bioavailability .
MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER force field) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
